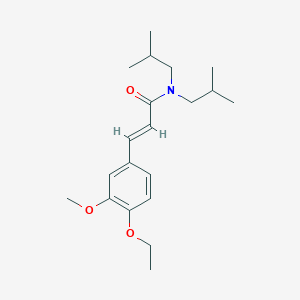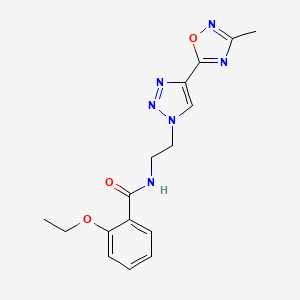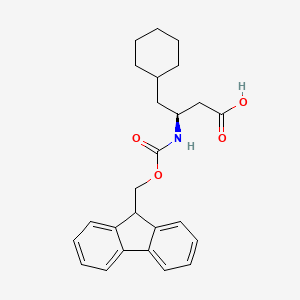![molecular formula C16H12BrN3O2S B2583927 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide CAS No. 313551-45-0](/img/structure/B2583927.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . It is synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The compound has been evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .
Synthesis Analysis
The synthesis of “this compound” involves a C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesized compounds were found to have moderate to good activities in various biological assays .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Activities
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide and its derivatives have been extensively researched for their antimicrobial and antibacterial properties. These compounds have shown significant activity against a variety of microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as effective antibacterial agents. The synthesis of these derivatives involves various chemical processes, with their antimicrobial activity being assessed through both in vitro and in silico docking studies, highlighting their broad-spectrum capabilities against selected bacterial and fungal strains (Anuse et al., 2019).
Urease Inhibition and Antioxidant Activities
Research has also been conducted on the biological activities of these compounds, including their effectiveness as urease inhibitors and antioxidants. Synthesis methods typically involve C-C coupling methodologies, with the resulting compounds evaluated for their biological activities. These studies have found that certain N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrate significant urease inhibition, outperforming standard inhibitors, and displaying moderate to good antioxidant activities. Such findings suggest their utility in treating conditions related to urease activity and oxidative stress (Gull et al., 2016).
Anticancer Potential
Further investigations into this compound derivatives have uncovered their potential anticancer activities. Various derivatives have been synthesized and evaluated in vitro against a range of human tumor cell lines, including leukemia, melanoma, and lung cancer. These studies have revealed that specific compounds exhibit considerable anticancer activity, suggesting their promise as therapeutic agents for cancer treatment. The synthesis and characterization of these compounds involve complex chemical processes, with their anticancer efficacy assessed through comprehensive in vitro screenings (Havrylyuk et al., 2010).
Zukünftige Richtungen
The future directions for “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide” could involve further exploration of its biological activities, including its potential as an antioxidant, haemolytic, antibacterial, and urease inhibitor . Additionally, further studies could be conducted to understand its mechanism of action and to explore its potential applications in various fields.
Wirkmechanismus
Target of Action
The primary targets of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide Compounds with a similar benzothiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The exact mode of action of This compound Benzothiazole derivatives have been reported to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to have significant effects at the molecular and cellular levels, contributing to their diverse biological activities .
Eigenschaften
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c1-9(21)18-12-6-7-13-14(8-12)23-16(19-13)20-15(22)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXJWUUQHAAWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2583846.png)
![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline;dihydrochloride](/img/structure/B2583847.png)



![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)
![2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2583858.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)

![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2583862.png)
![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)
